NLRP3 antagonist 1
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Overview
Description
NLRP3 antagonist 1 is a potent inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the body’s innate immune response by activating caspase-1 and the inflammatory cytokines interleukin-1β and interleukin-18 . Dysregulation of the NLRP3 inflammasome is associated with various inflammatory and autoimmune diseases, making this compound a significant compound for therapeutic research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NLRP3 antagonist 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired antagonist properties . Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the synthesis .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization . The goal is to produce the compound in large quantities with high purity for clinical and research applications.
Chemical Reactions Analysis
Types of Reactions
NLRP3 antagonist 1 undergoes various chemical reactions, including:
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Methanol, ethanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
NLRP3 antagonist 1 has a wide range of scientific research applications, including:
Mechanism of Action
NLRP3 antagonist 1 exerts its effects by inhibiting the activation of the NLRP3 inflammasome. The compound binds to the NLRP3 protein, preventing its interaction with the adaptor protein ASC and the effector protein caspase-1 . This inhibition blocks the cleavage of pro-inflammatory cytokines interleukin-1β and interleukin-18, thereby reducing inflammation and pyroptosis . The molecular targets and pathways involved include the nucleotide-binding domain and leucine-rich repeat domain of the NLRP3 protein .
Comparison with Similar Compounds
Similar Compounds
MCC950: A well-known NLRP3 inhibitor that blocks the ATPase activity of NLRP3, preventing its activation.
OLT1177: An orally active NLRP3 inhibitor that targets the NLRP3 inflammasome and reduces inflammation.
Uniqueness
NLRP3 antagonist 1 is unique in its high potency and selectivity for the NLRP3 inflammasome. Unlike other inhibitors, it specifically targets the interaction between NLRP3 and its adaptor protein ASC, providing a more precise mechanism of action . This specificity makes it a valuable tool for studying the NLRP3 inflammasome and developing targeted therapies for inflammatory diseases.
Properties
Molecular Formula |
C16H18N6O |
---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
(1S,2R)-2-[[2-amino-7-(1H-pyrazol-5-yl)quinazolin-4-yl]amino]cyclopentan-1-ol |
InChI |
InChI=1S/C16H18N6O/c17-16-20-13-8-9(11-6-7-18-22-11)4-5-10(13)15(21-16)19-12-2-1-3-14(12)23/h4-8,12,14,23H,1-3H2,(H,18,22)(H3,17,19,20,21)/t12-,14+/m1/s1 |
InChI Key |
VVVAZTNDJMQDEL-OCCSQVGLSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C1)O)NC2=NC(=NC3=C2C=CC(=C3)C4=CC=NN4)N |
Canonical SMILES |
C1CC(C(C1)O)NC2=NC(=NC3=C2C=CC(=C3)C4=CC=NN4)N |
Origin of Product |
United States |
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